2-Benzyl-4-(ethoxymethylene)oxazol-5(4H)-one
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Overview
Description
2-Benzyl-4-(ethoxymethylene)oxazol-5(4H)-one is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a benzyl group and an ethoxymethylene group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(ethoxymethylene)oxazol-5(4H)-one typically involves the reaction of benzylamine with ethyl oxalyl chloride, followed by cyclization. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-(ethoxymethylene)oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The benzyl and ethoxymethylene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or copper, along with suitable ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-Benzyl-4-(ethoxymethylene)oxazol-5(4H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-(ethoxymethylene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-4-(4-chlorophenyl)sulfonyl-N-methyl-1,3-oxazol-5-amine
- 4-(4-Benzenesulfonyl-2-benzyl-oxazol-5-yl)-benzyl-amine
- N-Benzyl-2-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine
Uniqueness
2-Benzyl-4-(ethoxymethylene)oxazol-5(4H)-one is unique due to its specific combination of benzyl and ethoxymethylene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other oxazole derivatives.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(4E)-2-benzyl-4-(ethoxymethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H13NO3/c1-2-16-9-11-13(15)17-12(14-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3/b11-9+ |
InChI Key |
KDXYERQLMHLLJT-PKNBQFBNSA-N |
Isomeric SMILES |
CCO/C=C/1\C(=O)OC(=N1)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC=C1C(=O)OC(=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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